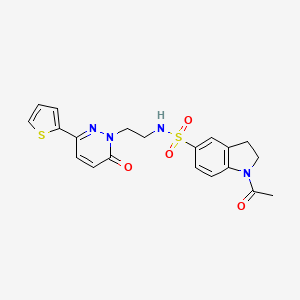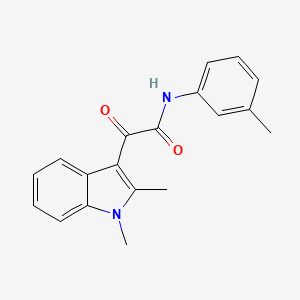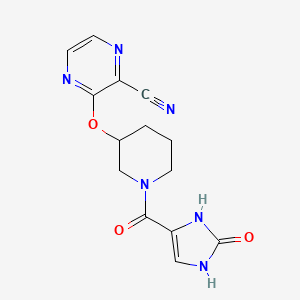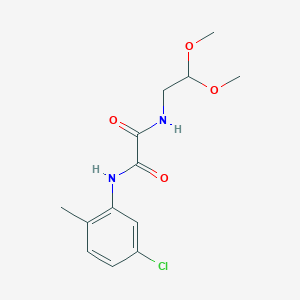![molecular formula C22H20N4O3S B2965619 N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899747-10-5](/img/structure/B2965619.png)
N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The research on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide demonstrates the inclination of the pyrimidine ring to the naphthalene ring system, with molecules linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. This study highlights the molecular arrangement and potential interactions within the crystal structure, facilitating the understanding of its physical properties and potential applications in materials science (S. Subasri et al., 2017).
Molecular Interactions and Stability
Research into the structure, Hirshfeld surface analysis, and DFT calculation of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide reveals the stabilization of crystal structure through various noncovalent interactions. These studies offer insights into the compound's stability, chemical reactivity, and potential for various applications, including pharmaceuticals and materials engineering (M. Gouda et al., 2022).
Anti-angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, showing potential for anti-angiogenic activity. This suggests its applications in the development of new therapeutic strategies for diseases characterized by abnormal angiogenesis, such as cancer (Jiyong Lee et al., 2005).
Antimicrobial and Antiproliferative Activities
Studies on the antimicrobial and antiproliferative activities of related compounds, such as N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, provide a foundation for the exploration of N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide in similar contexts. These compounds have shown efficacy against a range of microbial pathogens and cancer cell lines, suggesting potential for the development of new drugs with broad-spectrum activities (I‐Li Chen et al., 2013).
Electronic and Charge Transport Properties
The investigation into the electronic and charge transport properties of acetamide derivatives, including studies on their molecular properties and interactions, highlights the potential of these compounds in the development of materials for electronic applications. This research could lead to innovations in organic electronics, where these materials are used as semiconductors or components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) (A. Irfan et al., 2016).
Photochemical and Photophysical Properties
Naphthalene diimide-based coordination polymers exhibit reversible photochromic properties due to the presence of electron-deficient NDI moieties. This research opens up avenues for the development of novel photoresponsive materials, which can be used in various applications including sensors, switches, and optical data storage technologies (Jian‐Jun Liu et al., 2020).
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-11-23-20-18(21(28)26(3)22(29)25(20)2)19(13)30-12-17(27)24-16-10-6-8-14-7-4-5-9-15(14)16/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPOIJUGUKQPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2965536.png)


![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)
![1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide](/img/structure/B2965543.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)
![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965555.png)
![N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2965556.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
